molecular formula C8H14O3 B2406316 2-(2,5-Dimethyloxolan-3-yl)acetic acid CAS No. 1858696-26-0

2-(2,5-Dimethyloxolan-3-yl)acetic acid

Cat. No.: B2406316
CAS No.: 1858696-26-0
M. Wt: 158.197
InChI Key: BOZSGCWRJBXJKP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyloxolan-3-yl)acetic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of oxolane, featuring a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyloxolan-3-yl)acetic acid typically involves the reaction of 2,5-dimethyloxolane with acetic acid under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(2,5-Dimethyloxolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The oxolane ring structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylfuran-3-yl)acetic acid
  • 2-(2,5-Dimethylthiophene-3-yl)acetic acid
  • 2-(2,5-Dimethylpyrrole-3-yl)acetic acid

Uniqueness

2-(2,5-Dimethyloxolan-3-yl)acetic acid is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,5-dimethyloxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-3-7(4-8(9)10)6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZSGCWRJBXJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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